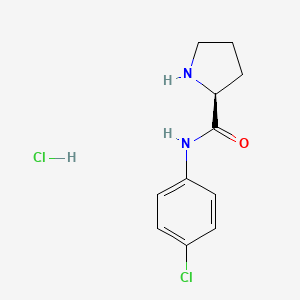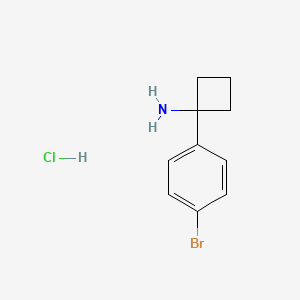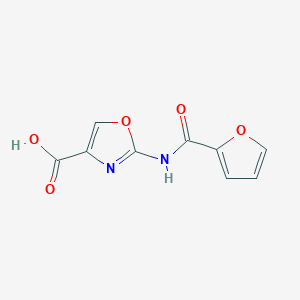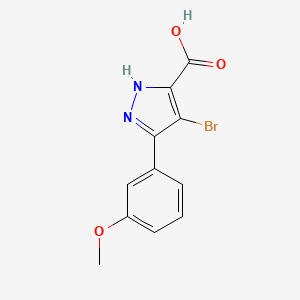
4-Amino-2-(2-thienyl)pyrimidine
Overview
Description
“4-Amino-2-(2-thienyl)pyrimidine” is a type of pyrimidine, which is an aromatic heterocyclic compound. Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods. For instance, one method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate . In a specific work, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of “4-Amino-2-(2-thienyl)pyrimidine” would be similar to other pyrimidines, with an additional amino group and a thiophene ring.
Chemical Reactions Analysis
The chemical reactions involving “4-Amino-2-(2-thienyl)pyrimidine” can vary depending on the specific conditions and reactants used. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .
Scientific Research Applications
Antitumor and Radioprotective Activities
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their promising radioprotective and antitumor activities. Novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety exhibited significant biological activities in this regard, indicating their potential use in cancer therapy and radioprotection (Alqasoumi et al., 2009).
Antifolate Inhibitors of Purine Biosynthesis
A series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors targeting purine biosynthesis showed selectivity for high-affinity folate receptors over other cellular entry mechanisms, highlighting their potential as antitumor agents with a unique mechanism of action (Deng et al., 2009).
Antimicrobial and Anti-inflammatory Agents
New thieno[2,3-d]pyrimidine derivatives have been developed as potent antimicrobial and anti-inflammatory agents. These compounds demonstrated remarkable activity against fungi, bacteria, and inflammation, showcasing their potential in treating infectious and inflammatory diseases (Tolba et al., 2018).
Novel Synthetic Strategies and Chemical Properties
Research into the synthesis and reactions of thieno[2,3-d]pyrimidine derivatives has provided insights into their chemical properties and potential applications in creating new chemical entities. These studies have led to the development of new methodologies for constructing complex molecules containing the thieno[2,3-d]pyrimidine skeleton, which could be useful in various pharmaceutical and chemical applications (Pokhodylo et al., 2015).
Cytotoxicity and Antiproliferative Activity
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates have been investigated for their cytotoxicity and antiproliferative activity against breast cancer cell lines, indicating their potential as leads for developing new anticancer drugs. The research into these compounds has included studies on their design, synthesis, and biological evaluation, providing a foundation for future drug development efforts (Mavrova et al., 2022).
Future Directions
properties
IUPAC Name |
2-thiophen-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBARFMPLIWMVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439401.png)


![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)

![({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1439408.png)


